molecular formula C17H17N B15396122 6-Butylphenanthridine

6-Butylphenanthridine

Cat. No.: B15396122
M. Wt: 235.32 g/mol
InChI Key: DWJYQYBONMHWLC-UHFFFAOYSA-N
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Description

6-Butylphenanthridine is a phenanthridine derivative featuring a butyl substituent at the 6-position of the tricyclic aromatic system (phenanthridine: C₁₃H₉N). It is synthesized via a photoredox reaction using lithium carbonate (Li₂CO₃) under violet light, achieving an 89% yield. The compound is isolated as a colorless oil, with structural confirmation provided by ¹H NMR spectroscopy (δ 8.64–1.01 ppm, confirming the butyl chain and aromatic protons) .

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

6-butylphenanthridine

InChI

InChI=1S/C17H17N/c1-2-3-11-16-14-9-5-4-8-13(14)15-10-6-7-12-17(15)18-16/h4-10,12H,2-3,11H2,1H3

InChI Key

DWJYQYBONMHWLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, synthetic, and physical properties of 6-Butylphenanthridine and related compounds:

Compound Name Molecular Formula Substituent Synthesis Method Yield/Notes Physical Properties
This compound C₁₇H₁₇N Butyl (C₄H₉) Photoredox reaction with Li₂CO₃ 89% yield Colorless oil
6-Phenylphenanthridine C₁₉H₁₃N Phenyl (C₆H₅) Palladium-catalyzed coupling* Not reported Solid (exact state unknown)
Phenanthridine-6-aldehyde C₁₃H₈NO Aldehyde (CHO) Aldehyde-specific synthesis Not reported Reactive intermediate
5,6-Dihydrophenanthridine C₁₃H₁₁N Dihydro (reduced ring) Hydrogenation or direct synthesis Not reported Hydrochloride salt form
6-(Propan-2-yl)phenanthridine C₁₆H₁₅N Isopropyl (C₃H₇) Undisclosed R&D use only Insufficient data

*Synthesis inferred from analogous palladium-mediated aryl-aryl coupling methods .

Substituent Effects on Physicochemical Properties

Alkyl Substituents (Butyl, Isopropyl)
  • Stability : Alkyl groups are electron-donating via induction, stabilizing the aromatic system against electrophilic attack.
Aryl Substituents (Phenyl)
  • Conjugation : The phenyl group in 6-Phenylphenanthridine extends π-conjugation, which may alter UV-Vis absorption spectra and fluorescence properties.
  • Steric Effects : Bulky phenyl groups could hinder intermolecular interactions or binding to biological targets compared to linear alkyl chains .
Reactive Groups (Aldehyde)
  • Reactivity : Phenanthridine-6-aldehyde’s aldehyde group enables nucleophilic additions or condensations, making it a versatile synthetic intermediate. However, this reactivity may limit its stability under ambient conditions .
Structural Modifications (Dihydro)

Toxicity and Ecological Data

  • 6-(Propan-2-yl)phenanthridine: No acute or chronic toxicity data exists; ecological impacts (persistence, bioaccumulation) remain unstudied .
  • This compound : Toxicity and environmental fate are unreported, highlighting the need for further characterization.

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